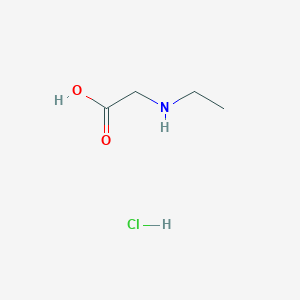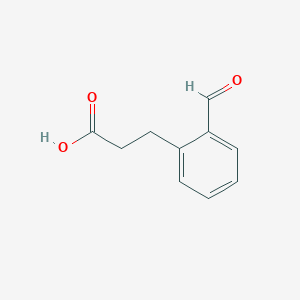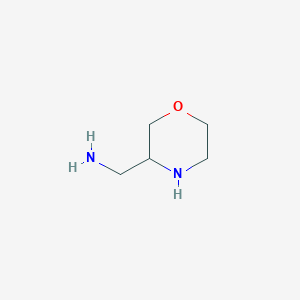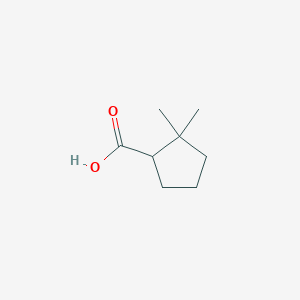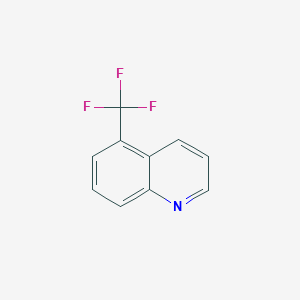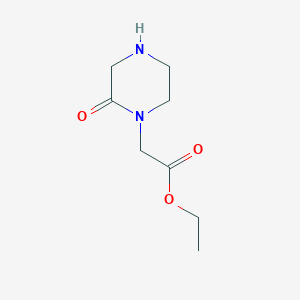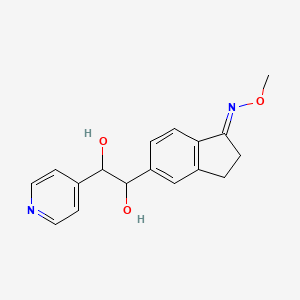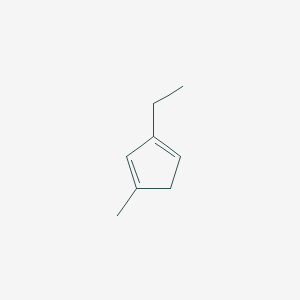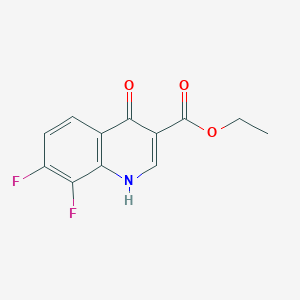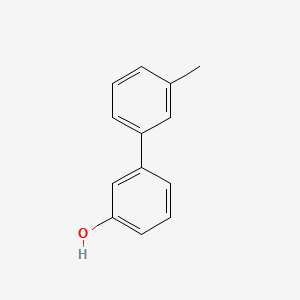
3-(3-甲基苯基)苯酚
描述
3-(3-Methylphenyl)phenol is an organic compound classified as a phenolic compound It consists of a phenol group (a hydroxyl group attached to a benzene ring) with a methyl group attached to the meta position of the phenol ring
科学研究应用
3-(3-Methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its use in developing pharmaceuticals and radiotracers for imaging.
作用机制
Target of Action
Phenolic compounds, a group to which this compound belongs, are known to interact with various proteins and enzymes in biological systems .
Mode of Action
The specific mode of action of 3-(3-Methylphenyl)phenol is not well-documented. Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function. These interactions can involve binding to proteins or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Phenolic compounds like 3-(3-Methylphenyl)phenol can be involved in various biochemical pathways. They are often part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants
Pharmacokinetics
Phenolic compounds are generally known to have good bioavailability due to their lipophilic nature .
Result of Action
Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
生化分析
Biochemical Properties
3-(3-Methylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and laccases, which catalyze the oxidation of phenolic compounds. These interactions often result in the formation of phenoxy radicals, which can further react to form complex polymeric structures. Additionally, 3-(3-Methylphenyl)phenol can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
3-(3-Methylphenyl)phenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-(3-Methylphenyl)phenol can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
The molecular mechanism of 3-(3-Methylphenyl)phenol involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For example, 3-(3-Methylphenyl)phenol can inhibit the activity of certain oxidases, reducing the production of ROS. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methylphenyl)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methylphenyl)phenol can degrade into various metabolites, which may have different biological activities. Long-term exposure to 3-(3-Methylphenyl)phenol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)phenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
3-(3-Methylphenyl)phenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and biological activity. Additionally, 3-(3-Methylphenyl)phenol can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)phenol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(3-Methylphenyl)phenol can accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and catalytic demethylation. One common method involves the reaction of 3-methylphenylboronic acid with phenol in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 3-(3-Methylphenyl)phenol often involves the use of potent acids such as sulfuric acid, hydrochloric acid, or nitric acid to convert the methoxy group into a hydroxyl group. Catalytic demethylation methods using transition metal catalysts like copper or palladium are also employed for large-scale production .
化学反应分析
Types of Reactions
3-(3-Methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like acetyl chloride and aluminum chloride are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
3-Methylphenol (meta-cresol): Similar structure but lacks the additional phenol group.
4-Methylphenol (para-cresol): Another isomer with the methyl group in the para position.
Uniqueness
3-(3-Methylphenyl)phenol is unique due to the presence of both a methyl group and a hydroxyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its isomers .
属性
IUPAC Name |
3-(3-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKCKBNYAFHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602460 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93254-86-5 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
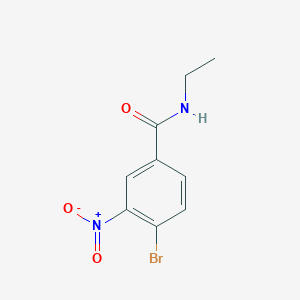
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)

